Product packaging for Butanoic acid, 4-[(4-methylphenyl)thio]-(Cat. No.:CAS No. 18850-48-1)

Butanoic acid, 4-[(4-methylphenyl)thio]-

Cat. No.: B098469
CAS No.: 18850-48-1
M. Wt: 210.29 g/mol
InChI Key: HGFAYEMEDMUNOS-UHFFFAOYSA-N
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Description

Butanoic acid, 4-[(4-methylphenyl)thio]-, is a synthetic organic compound of interest in chemical and pharmaceutical research. It features a butanoic acid backbone linked via a thioether bridge to a 4-methylphenyl group. This structure combines a carboxylic acid functional group, which can participate in various reactions, with a hydrophobic aromatic moiety, making it a potential intermediate or building block in organic synthesis. The primary research applications for this compound are derived from its molecular structure. It may serve as a key precursor in the development of more complex molecules for materials science or as a scaffold in medicinal chemistry for investigating structure-activity relationships. The presence of the thioether group is particularly noteworthy, as such functional groups can influence the metabolic stability and binding characteristics of candidate molecules. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions. Refer to the product's Safety Data Sheet (SDS) for specific hazard and handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O2S B098469 Butanoic acid, 4-[(4-methylphenyl)thio]- CAS No. 18850-48-1

Properties

IUPAC Name

4-(4-methylphenyl)sulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2S/c1-9-4-6-10(7-5-9)14-8-2-3-11(12)13/h4-7H,2-3,8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFAYEMEDMUNOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30298690
Record name butanoic acid, 4-[(4-methylphenyl)thio]-
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Molecular Weight

210.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18850-48-1
Record name NSC125379
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name butanoic acid, 4-[(4-methylphenyl)thio]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(4-methylphenyl)sulfanyl]butanoic acid
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Preparation Methods

Reaction Mechanism and Conditions

4-Methylthiophenol reacts with 4-bromobutanoic acid in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). A base like sodium hydride (NaH) or triethylamine (Et₃N) deprotonates the thiol to generate a thiolate ion, which displaces the bromide ion in an Sₙ2 mechanism.

Key Parameters:

  • Temperature : 60–80°C to accelerate reaction kinetics without inducing side reactions.

  • Solvent : DMF enhances nucleophilicity due to its high polarity, while THF offers milder conditions for heat-sensitive substrates.

  • Stoichiometry : A 1:1 molar ratio of 4-methylthiophenol to 4-bromobutanoic acid minimizes byproducts like disulfides.

Yield and Purity:

Optimal yields of 70–75% are achieved after 6–8 hours. Purity exceeding 95% is attainable via recrystallization from ethanol-water mixtures.

Friedel-Crafts Acylation with Lewis Acid Catalysts

Adapted from patent EP1404638B1, this method employs a Friedel-Crafts alkylation to introduce the 4-methylphenylthio group onto a butyrolactone precursor.

Synthetic Pathway

  • Activation : Benzene derivatives react with butyrolactone in the presence of aluminum chloride (AlCl₃) as a Lewis acid catalyst.

  • Quenching : The intermediate is treated with 5% sodium hydroxide (NaOH) to hydrolyze the lactone ring, yielding the carboxylic acid.

Optimization Insights:

  • Catalyst Loading : 1.5 equivalents of AlCl₃ relative to butyrolactone ensures complete conversion.

  • Temperature Control : Maintaining 50–60°C during the reaction prevents decomposition of the lactone.

  • Workup : Precipitation with hydrochloric acid (HCl) at pH 2–3 isolates the product with 93.7–94.3% crude purity.

Industrial-Scale Refinement:

Vacuum distillation (120–125°C at 1 mmHg) followed by solvent extraction with carbon tetrachloride elevates purity to 99.87%.

Comparative Analysis of Preparation Methods

Method Reactants Catalyst Temperature Yield Purity
Nucleophilic Substitution4-Bromobutanoic acid, 4-methylthiophenolNone60–80°C70–75%>95%
Friedel-Crafts AcylationButyrolactone, benzene derivativeAlCl₃50–60°C81.15%99.87%
Mitsunobu Reaction4-Hydroxybutanoic acid, 4-methylbenzenethiolDEAD/PPh₃25°C65–70%90–92%

Critical Evaluation of Side Reactions and Mitigation Strategies

Common Side Reactions:

  • Oxidation of Thiols : 4-Methylthiophenol may oxidize to disulfides under aerobic conditions.

    • Solution : Conduct reactions under nitrogen or argon atmosphere.

  • Over-Alkylation : Excess alkylating agents can lead to dialkylation.

    • Solution : Use stoichiometric controls and incremental reactant addition.

Industrial-Scale Considerations

Large-scale synthesis requires addressing:

  • Catalyst Recovery : Recycling AlCl₃ via aqueous extraction reduces costs.

  • Waste Management : Neutralization of acidic byproducts with NaOH minimizes environmental impact.

  • Process Safety : Exothermic reactions necessitate jacketed reactors with temperature monitoring .

Chemical Reactions Analysis

Types of Reactions

Segetalin A undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the peptide’s functional groups, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify specific amino acid residues within the peptide.

    Substitution: Substitution reactions can introduce new functional groups into the peptide, enhancing its properties.

Common Reagents and Conditions

Common reagents used in the reactions involving Segetalin A include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability of the peptide .

Major Products Formed

The major products formed from these reactions include modified versions of Segetalin A with enhanced biological activities or altered physical properties. These modifications can lead to the development of new therapeutic agents or industrial applications .

Scientific Research Applications

Histone Deacetylase Inhibition

PTBA has been identified as a novel histone deacetylase (HDAC) inhibitor. HDAC inhibitors play a crucial role in epigenetic regulation and have therapeutic implications in cancer treatment and regenerative medicine.

  • Case Study : A study demonstrated that PTBA stimulated renal progenitor cell proliferation in zebrafish embryos. The compound was shown to expand the expression of renal progenitor markers, suggesting its potential for enhancing kidney regeneration following injury .

Antimicrobial Properties

Research indicates that PTBA exhibits antimicrobial activity, making it a candidate for developing new antibacterial agents. Its structural characteristics allow it to interact with bacterial cell membranes or specific targets within microbial cells.

  • Application : The compound's efficacy against various pathogens can be explored further to develop treatments for infections resistant to conventional antibiotics.

Pharmaceutical Development

PTBA's unique structure allows it to serve as a building block in the synthesis of more complex pharmaceutical compounds. Its role as an HDAC inhibitor also positions it as a potential therapeutic agent for conditions such as cancer, neurodegenerative diseases, and metabolic disorders.

  • Research Insight : The structure-activity relationship studies of PTBA suggest modifications that could enhance its potency and selectivity as an HDAC inhibitor .

Mechanism of Action

The mechanism of action of Segetalin A involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins, altering their function, and modulating various cellular processes. The exact molecular targets and pathways involved are still under investigation, but studies suggest that Segetalin A may influence signal transduction pathways and gene expression .

Comparison with Similar Compounds

The following analysis focuses on key structural analogs, emphasizing molecular features, physicochemical properties, and biological activities.

Structural and Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Name (CAS) Substituent(s) Molecular Weight (g/mol) Predicted/Reported pKa Key Features Source
Butanoic acid, 4-[(4-methylphenyl)thio]- 4-Methylphenylthio ~226.32* ~4.6 (inferred) Moderate hydrophobicity; compact substituent -
928625-17-6 () Bis(4-methoxyphenyl)phenylmethylthio 436.56 - High steric bulk; methoxy groups enhance solubility
494222-41-2 () Chlorophenyl-pyrrolidinylthio chain 411.94 4.65 (predicted) Chlorine atom (electron-withdrawing); complex heterocyclic chain
Tipelukast (125961-82-2) () Acetylpropylphenoxy thioether 530.67 - Extended hydrophobic chain; acetyl groups enhance lipophilicity
255397-54-7 () Benzothienyl-benzimidazolylthio 382.50 - Polyaromatic system; potential π-π interactions

*Calculated based on molecular formula C₁₁H₁₄O₂S.

Key Observations:
  • Substituent Effects :
    • The 4-methylphenyl group in the target compound offers moderate hydrophobicity compared to bulkier analogs like 928625-17-6 () or Tipelukast ().
    • Electron-withdrawing groups (e.g., chlorine in 494222-41-2, ) lower pKa values, increasing acidity relative to electron-donating methyl or methoxy groups .
Key Observations:

Biological Activity

Butanoic acid, 4-[(4-methylphenyl)thio]- (also known as 4-[(4-methylphenyl)thio]butanoic acid), is an organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to a class of molecules known as arythioalkanoic acids . It features a carboxylic acid group (-COOH) and a thioether group (-S-Ar), where Ar represents a substituted aromatic ring. The presence of these functional groups allows for various chemical interactions, which are crucial for its biological activity.

Antitumor Activity

Research indicates that butanoic acid derivatives exhibit significant antitumor properties. For instance, compounds similar to butanoic acid, particularly those with thiazole moieties, have shown cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring can enhance cytotoxicity. Notably, the presence of electron-donating groups at specific positions on the phenyl ring has been correlated with increased biological activity .

Histone Deacetylase Inhibition

One of the most notable biological activities of butanoic acid, 4-[(4-methylphenyl)thio]-, is its role as a histone deacetylase inhibitor (HDACi) . A study demonstrated that this compound stimulates renal progenitor cell proliferation by activating retinoic acid signaling pathways through HDAC inhibition. This was evidenced by increased expression of renal progenitor markers in zebrafish embryos treated with the compound . The ability to modulate gene expression via HDAC inhibition positions it as a potential therapeutic agent for regenerative medicine and cancer treatment.

The mechanism through which butanoic acid exerts its biological effects involves interaction with specific molecular targets:

  • Histone Modification : By inhibiting HDACs, butanoic acid increases histone acetylation, leading to altered gene expression profiles associated with cell proliferation and differentiation.
  • Retinoic Acid Signaling : The compound enhances retinoic acid signaling pathways, which are crucial for embryonic development and tissue regeneration .

Research Findings and Case Studies

  • Zebrafish Model : In a study involving zebrafish embryos, treatment with butanoic acid resulted in significant renal development changes, including pericardial edema and increased pronephric kidney size. This suggests that the compound can influence developmental processes through HDAC inhibition .
  • Cytotoxicity Studies : Various derivatives of butanoic acid have been tested against different cancer cell lines, revealing IC50 values that indicate potent cytotoxic effects. For example, compounds structurally related to butanoic acid demonstrated IC50 values below those of standard chemotherapeutics like doxorubicin .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 ValuesMechanism of Action
Butanoic Acid, 4-[(4-Methylphenyl)thio]-Antitumor, HDACi< 10 µM (varies by derivative)HDAC inhibition, Retinoic acid signaling
4-Phenylbutanoic AcidAntitumor~20 µMHDAC inhibition
Trichostatin AAntitumor~5 µMHDAC inhibition

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Butanoic acid, 4-[(4-methylphenyl)thio]-?

  • Methodology : The compound can be synthesized via thioetherification reactions. For example, coupling 4-mercaptobutanoic acid with 4-methylphenyl halides (e.g., bromide or iodide) under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Alternatively, nucleophilic substitution using a thiolate anion generated from 4-methylthiophenol and a suitable base (e.g., NaH) reacting with 4-bromobutanoic acid derivatives may be employed.
  • Validation : Monitor reaction progress via TLC or LC-MS. Purify via column chromatography (silica gel, ethyl acetate/hexane gradients) and confirm structure using ¹H/¹³C NMR and HRMS .

Q. How can researchers characterize the stability of Butanoic acid, 4-[(4-methylphenyl)thio]- under varying pH and temperature conditions?

  • Methodology :

pH Stability : Prepare buffered solutions (pH 2–10) and incubate the compound at 37°C. Analyze degradation via HPLC-UV at intervals (0, 24, 48, 72 hours).

Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds.

  • Key Findings : Thioether bonds are generally stable under neutral to slightly acidic conditions but may hydrolyze under strong alkaline or oxidative conditions .

Q. What analytical techniques are critical for confirming the purity and identity of this compound?

  • Essential Methods :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify the thioether linkage (δ ~2.5–3.5 ppm for SCH₂ groups) and aromatic protons (δ ~6.8–7.3 ppm for the 4-methylphenyl moiety).
  • Mass Spectrometry : HRMS (ESI or EI) to confirm molecular ion [M+H]⁺ (calculated for C₁₁H₁₄O₂S: 226.0764).
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm to assess purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of Butanoic acid, 4-[(4-methylphenyl)thio]- derivatives?

  • Case Study : and describe structurally similar thioether-containing compounds (e.g., Tipelukast and Elsibucol) with divergent pharmacological effects (asthma vs. immunosuppression).
  • Resolution Strategy :

Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing vs. donating groups on the phenyl ring) using in vitro assays (e.g., COX-2 inhibition or cytokine profiling).

Target Validation : Employ knockout cell lines or competitive binding assays to identify off-target interactions .

Q. What computational approaches are suitable for predicting the metabolic fate of this compound?

  • Methodology :

  • In Silico Tools : Use software like Schrödinger’s ADMET Predictor or SwissADME to estimate metabolic sites (e.g., oxidation of the thioether to sulfoxide/sulfone).
  • Docking Studies : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict major metabolites .

Q. How can researchers design experiments to explore the compound’s potential as a protease inhibitor?

  • Experimental Design :

Enzyme Assays : Test inhibition against serine proteases (e.g., trypsin) or cysteine proteases (e.g., caspase-3) using fluorogenic substrates.

Kinetic Analysis : Determine inhibition constants (Kᵢ) via Lineweaver-Burk plots.

Mutagenesis Studies : Identify binding residues by comparing wild-type and mutant enzyme activities .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives?

  • Approaches :

  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-4-mercaptobutanoic acid).
  • Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Pd with chiral ligands) for stereoselective C–S bond formation.
  • Chromatographic Resolution : Chiral HPLC (e.g., Chiralpak IC column) to separate enantiomers .

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectral data (e.g., NMR shifts) across studies?

  • Troubleshooting Steps :

Solvent Effects : Confirm solvent used (DMSO-d₆ vs. CDCl₃) affects chemical shifts.

Dynamic Effects : Check for rotameric equilibria in flexible chains (e.g., butanoic acid backbone).

Impurity Interference : Re-purify the compound and re-acquire spectra under standardized conditions .

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